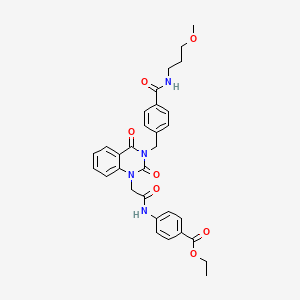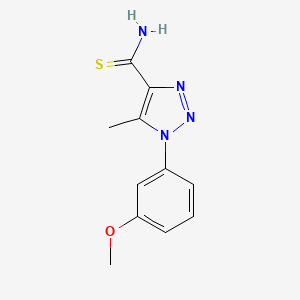![molecular formula C20H16ClN3OS B11435284 8-(4-chlorophenyl)-6-oxo-3-phenyl-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B11435284.png)
8-(4-chlorophenyl)-6-oxo-3-phenyl-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-(4-chlorophenyl)-6-oxo-3-phenyl-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile is a heterocyclic compound that belongs to the class of thiadiazines. This compound is characterized by its unique structure, which includes a pyrido[2,1-b][1,3,5]thiadiazine core fused with a phenyl and a chlorophenyl group. The presence of these groups imparts significant biological and chemical properties to the compound, making it a subject of interest in various fields of research.
Preparation Methods
The synthesis of 8-(4-chlorophenyl)-6-oxo-3-phenyl-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile can be achieved through several methods. One common synthetic route involves the Mannich reaction, which is a one-pot method that combines aldehydes, cyanothioacetamide, formaldehyde, and primary amines . This reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired thiadiazine compound. The reaction conditions typically involve refluxing the reactants in ethanol in the presence of a catalytic amount of piperidine .
Chemical Reactions Analysis
8-(4-chlorophenyl)-6-oxo-3-phenyl-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it serves as a valuable intermediate for the synthesis of more complex molecules. In biology and medicine, it has shown potential as an anticancer, antimicrobial, and anti-inflammatory agent . Its ability to inhibit enzymes such as carbonic anhydrase and cholinesterase makes it a promising candidate for drug development . Additionally, it has applications in the industry as a precursor for the synthesis of various pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of 8-(4-chlorophenyl)-6-oxo-3-phenyl-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to enzyme active sites, thereby inhibiting their activity. For instance, its inhibition of carbonic anhydrase involves the formation of hydrogen bonds and hydrophobic interactions with the enzyme’s active site . This inhibition disrupts the enzyme’s normal function, leading to therapeutic effects such as reduced inflammation or antimicrobial activity .
Comparison with Similar Compounds
Similar compounds to 8-(4-chlorophenyl)-6-oxo-3-phenyl-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile include other thiadiazine derivatives such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines and pyrimido[4,3-b][1,3,5]thiadiazines . These compounds share a similar core structure but differ in their substituents, which can significantly affect their biological activity and chemical properties. The unique combination of phenyl and chlorophenyl groups in this compound imparts distinct properties, making it a valuable compound for specific applications .
Properties
Molecular Formula |
C20H16ClN3OS |
|---|---|
Molecular Weight |
381.9 g/mol |
IUPAC Name |
8-(4-chlorophenyl)-6-oxo-3-phenyl-2,4,7,8-tetrahydropyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile |
InChI |
InChI=1S/C20H16ClN3OS/c21-15-8-6-14(7-9-15)17-10-19(25)24-12-23(16-4-2-1-3-5-16)13-26-20(24)18(17)11-22/h1-9,17H,10,12-13H2 |
InChI Key |
HTCFPTPCQFZUCZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(=C2N(C1=O)CN(CS2)C3=CC=CC=C3)C#N)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(3-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B11435206.png)
![3-(2-ethoxyphenyl)-8-(4-fluorophenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B11435208.png)
![8-[3-(propan-2-yloxy)phenyl]-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one](/img/structure/B11435223.png)
![Ethyl 2'-methoxy-3-oxo-5-(thiophen-2-yl)-1,2,3,6-tetrahydro-[1,1'-biphenyl]-2-carboxylate](/img/structure/B11435224.png)
![2-(2,4-dimethylphenoxy)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(propan-2-yl)acetamide](/img/structure/B11435234.png)
![3-nitro-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-N-(propan-2-yl)benzenesulfonamide](/img/structure/B11435236.png)
![[4-(benzenesulfonyl)-2-tert-butyl-5-methylpyrazol-3-yl] 3-chlorobenzoate](/img/structure/B11435247.png)
![2-Chloro-3-[4-(propan-2-yl)phenoxy]quinoxaline](/img/structure/B11435258.png)

![(2E)-2-[4-(benzyloxy)-3-methoxybenzylidene]-6-(4-fluorobenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B11435278.png)

![3-methyl-N-[1-(4-methylbenzyl)-1H-pyrazol-3-yl]-1,2-oxazole-5-carboxamide](/img/structure/B11435286.png)
![N-(5-chloro-2-methoxyphenyl)-2-[2-oxo-3-(piperidin-1-yl)-1,2-dihydroquinoxalin-1-yl]acetamide](/img/structure/B11435290.png)
![8-(4-Chlorophenyl)-3-(furan-2-ylmethyl)-6-oxo-2,4,7,8-tetrahydropyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B11435297.png)
